2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-bromothiophene and 4-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization from methanol is often employed to obtain pure solid crystals .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-fluorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid
Uniqueness
2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to its analogs, this compound may exhibit higher potency and selectivity in its interactions with biological targets .
Properties
Molecular Formula |
C11H8FNO2S |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
GJWNQEZGSPLERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)F |
Origin of Product |
United States |
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